2-S-Thiuronium ethanesulfonate

Descripción general

Descripción

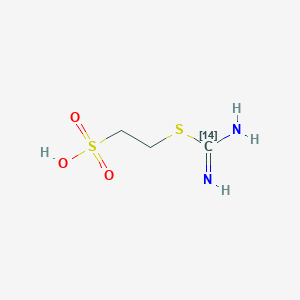

2-S-Thiuronium ethanesulfonate is an organic compound with the molecular formula C3H8N2O3S2. It is a crystalline solid that is soluble in water and various organic solvents. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-S-Thiuronium ethanesulfonate involves the reaction of sodium 2-bromomethanesulfonate with thiourea. The reaction introduces a delocalized positive charge to the thiourea functionality through an alkylation reaction at the sulfur atom, enabling dynamic rotameric processes.

Industrial Production Methods

In industrial settings, the preparation of this compound can be achieved by treating ethylene dichloride with sodium sulfite in an aqueous alcoholic solution to form sodium 2-chloroethanesulfonate. This intermediate is then reacted with thiourea in the presence of a catalyst such as sodium bromide .

Análisis De Reacciones Químicas

Types of Reactions

2-S-Thiuronium ethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted ethanesulfonate derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Chemotherapeutic Agent

One of the most significant applications of 2-S-thiuronium ethanesulfonate is in oncology, particularly as a chemoprotective agent. It is used to mitigate the toxic side effects of certain chemotherapeutic agents, such as cyclophosphamide. The compound acts by neutralizing toxic metabolites, thereby protecting the bladder and other organs from damage during cancer treatment .

1.2. Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage in various diseases, including neurodegenerative disorders .

1.3. Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to enhance the solubility and stability of certain pharmaceuticals. Its thiol group can form complexes with metal ions, which can be advantageous in targeted drug delivery applications .

Industrial Applications

2.1. Polymer Stabilization

In industrial chemistry, this compound is utilized as an additive and stabilizer for copolymers. It enhances the thermal stability and mechanical properties of polymer materials, making it valuable in the production of high-performance plastics .

2.2. Dyeing Industry

The compound finds applications in the dyeing industry as a dyeing agent for textiles, particularly cotton. Its chemical properties allow it to bind effectively to fabric fibers, resulting in vibrant and long-lasting colors .

3.1. Chemoprotective Efficacy in Cancer Patients

A clinical study demonstrated that patients receiving cyclophosphamide treatment who were administered this compound experienced significantly reduced instances of hemorrhagic cystitis compared to those who did not receive the compound. This study highlights its effectiveness as a protective agent against chemotherapy-induced toxicity .

3.2. Antioxidant Activity Assessment

In vitro studies have shown that this compound significantly reduces oxidative stress markers in neuronal cell cultures exposed to harmful agents. The results suggest its potential role in neuroprotection and as a therapeutic agent for neurodegenerative diseases .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Chemoprotective agent | Reduces toxicity from chemotherapy |

| Antioxidant | Scavenges free radicals | |

| Drug delivery systems | Enhances solubility and stability | |

| Industrial | Polymer stabilization | Improves thermal stability |

| Dyeing industry | Provides vibrant colors |

Mecanismo De Acción

it is known to interact with various biochemical pathways, particularly those involving sulfur-containing compounds.

Comparación Con Compuestos Similares

Similar Compounds

Sodium 2-mercaptoethanesulfonate (Mesna): Used as a uroprotective agent in chemotherapy.

2-mercaptoethanesulfonic acid: Part of coenzyme M, important for methanogenic bacteria.

Uniqueness

2-S-Thiuronium ethanesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form dynamic rotamers and its role as an impurity marker in pharmaceutical compounds highlight its distinct properties.

Propiedades

IUPAC Name |

2-(C-aminocarbonimidoyl)sulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWZZOUNJCHES-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)S[14C](=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148718 | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108710-70-9 | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108710709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-S-Thiuronium ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.